Tetradecyl methanesulfonate
Overview
Description
Tetradecyl methanesulfonate is an organic compound with the molecular formula C15H32O3S. It is a sulfonate ester derived from methanesulfonic acid and tetradecanol. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. Methanesulfonic acid and tetradecanol are mixed in the presence of a catalyst and heated to promote the reaction. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl methanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate ester group. It can react with nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield methanesulfonic acid and tetradecanol.
Major Products Formed:
Nucleophilic Substitution: The major products are typically the corresponding sulfonate derivatives.
Hydrolysis: The major products are methanesulfonic acid and tetradecanol.
Scientific Research Applications
Tetradecyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the solubilization of hydrophobic compounds.
Biology: It is employed in the study of cell membranes and lipid interactions due to its surfactant properties.
Medicine: this compound is investigated for its potential use in drug delivery systems, where its surfactant properties can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products that require surfactant properties.
Mechanism of Action
The mechanism of action of tetradecyl methanesulfonate is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for better mixing and solubilization. At the molecular level, it interacts with lipid molecules, disrupting their arrangement and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
- Dodecyl methanesulfonate
- Hexadecyl methanesulfonate
- Octadecyl methanesulfonate
Comparison: Tetradecyl methanesulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. Compared to dodecyl methanesulfonate, it has a longer alkyl chain, resulting in different solubility and surfactant characteristics. Hexadecyl and octadecyl methanesulfonates have longer chains, which can affect their solubility and interaction with other molecules.
Properties
IUPAC Name |
tetradecyl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(2,16)17/h3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHTUKUQKILIDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211275 | |
Record name | 1-Tetradecanol, methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-16-8 | |
Record name | 1-Tetradecanol, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecanol, methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Tetradecanol, methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRADECYL METHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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